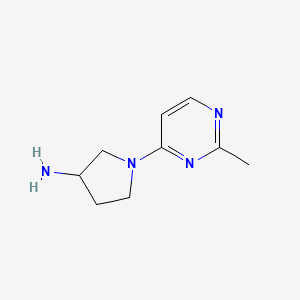![molecular formula C10H8BrN3O2 B1468091 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1339548-09-2](/img/structure/B1468091.png)
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Scientific Research Applications
Synthesis of Novel IDO1 Inhibitors
1-(2-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been utilized in the synthesis of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 is an immunomodulatory enzyme that plays a significant role in cancer immunotherapy. The triazole derivatives of this compound have shown potential in inhibiting IDO1, which is beneficial for developing drugs targeting IDO1 in various cancer diseases.
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules . Its bromine and triazole functional groups make it a versatile building block for creating a wide range of chemical entities, which are essential in pharmaceutical research and development.
Molecular Docking Studies
Researchers have employed this compound in molecular docking studies to understand its interaction with biological targets . These studies help in predicting the orientation of the compound when bound to a protein, thereby providing insights into the therapeutic potential of new drugs.
Quantum Mechanical Studies
The compound’s structure allows for quantum mechanical studies to be conducted, which are crucial for understanding its electronic properties and reactivity . These studies can lead to the discovery of new materials with desirable properties for various applications, including sensors and electronic devices.
Immuno-oncology Research
In the field of immuno-oncology, derivatives of this compound are being explored for their ability to modulate the immune system . By positively regulating immune responses, these compounds can aid in the capture and clearance of tumor cells.
Chemical Library Development
This compound is also used in the development of chemical libraries . These libraries are collections of diverse chemical compounds used in high-throughput screening to identify active compounds for further drug development.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-8-4-2-1-3-7(8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDFJWOPJRQWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)


![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)




![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)


![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)